5-Oxoazelaic acid
CAS No.: 57822-06-7
Cat. No.: VC2412880
Molecular Formula: C9H14O5
Molecular Weight: 202.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57822-06-7 |
---|---|
Molecular Formula | C9H14O5 |
Molecular Weight | 202.2 g/mol |
IUPAC Name | 5-oxononanedioic acid |
Standard InChI | InChI=1S/C9H14O5/c10-7(3-1-5-8(11)12)4-2-6-9(13)14/h1-6H2,(H,11,12)(H,13,14) |
Standard InChI Key | GTCHZEFRDKAINX-UHFFFAOYSA-N |
SMILES | C(CC(=O)CCCC(=O)O)CC(=O)O |
Canonical SMILES | C(CC(=O)CCCC(=O)O)CC(=O)O |
Introduction
Chemical Identity and Structure
5-Oxoazelaic acid is a functionalized derivative of azelaic acid, featuring a ketone group at the 5-position of the carbon chain. The compound is formally known as 5-oxononanedioic acid and is also referred to as 5-ketoazelaic acid in scientific literature. Its structure consists of a nine-carbon chain with carboxylic acid groups at both ends and a ketone group in the middle position.
The key chemical identifiers for 5-oxoazelaic acid are summarized in Table 1.1:
Identifier | Value |
---|---|
CAS Number | 57822-06-7 |
Molecular Formula | C9H14O5 |
Molecular Weight (g/mol) | 202.21 |
IUPAC Name | 5-oxononanedioic acid |
Common Synonyms | 5-Ketoazelaic Acid, 5-Oxononanedioic Acid |
SMILES Notation | OC(=O)CCCC(=O)CCCC(O)=O |
InChI Key | GTCHZEFRDKAINX-UHFFFAOYSA-N |
PubChem CID | 269945 |
The molecular structure of 5-oxoazelaic acid features a central ketone group that significantly influences its reactivity and physical properties. This functional group introduces unique characteristics that distinguish it from the parent compound, azelaic acid, which lacks the ketone functionality .
Physical and Chemical Properties
5-Oxoazelaic acid exists as a white to yellowish crystalline powder under standard conditions. The compound possesses characteristic physical and chemical properties that are important for both its identification and applications in various fields. These properties are influenced by its molecular structure, particularly the presence of the ketone group at the C-5 position.
Table 2.1 below summarizes the physical and chemical properties of 5-oxoazelaic acid:
The compound exhibits typical carboxylic acid properties due to the presence of two carboxyl groups, making it acidic in nature. The ketone group at the C-5 position introduces additional reactivity, allowing for various chemical transformations such as nucleophilic addition reactions. This functional group also affects the compound's physical properties, including its melting point and solubility profile, differentiating it from other dicarboxylic acids of similar carbon chain length .
Analytical Detection Methods
Various analytical techniques can be employed for the detection, quantification, and characterization of 5-oxoazelaic acid in different matrices. These methods are essential for ensuring the purity of the compound in research and commercial applications.
Chromatographic Methods
Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has been successfully employed for the analysis of similar dicarboxylic acids, including azelaic acid, in biological samples. This technique offers high sensitivity and selectivity, making it suitable for detecting 5-oxoazelaic acid at low concentrations. The extraction procedure typically involves acidification followed by ether extraction, which is applicable to 5-oxoazelaic acid given its structural similarity to azelaic acid .
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural characteristics of 5-oxoazelaic acid. The ketone group at the C-5 position gives rise to distinctive signals in both ¹³C-NMR and ¹H-NMR spectra, enabling confirmation of the compound's structure and purity. Infrared (IR) spectroscopy can also be used to identify the characteristic carbonyl stretching frequencies associated with both the carboxylic acid groups and the ketone functionality .
Biological and Environmental Significance
While specific research on 5-oxoazelaic acid's biological activity is limited in the provided search results, insights can be drawn from studies on related compounds, particularly azelaic acid.
Environmental Occurrence
Dicarboxylic acids, including azelaic acid, have been detected in marine aerosols and are associated with secondary organic aerosol formation. These compounds can act as cloud condensation nuclei, potentially affecting Earth's climate. Azelaic acid specifically has been found at higher concentrations in biologically influenced marine aerosols, suggesting a connection to oceanic productivity .
Research Applications and Future Directions
The research landscape for 5-oxoazelaic acid shows several potential avenues for future investigation based on its unique structure and reactivity profile.
Synthetic Organic Chemistry
5-Oxoazelaic acid serves as a valuable building block in organic synthesis. The presence of both carboxylic acid groups and a ketone functionality provides multiple reactive sites for chemical transformations. Evidence suggests its utility in the synthesis of novel compounds with potential biological activities. For example, derivatives involving heterocyclic groups bound to the azelayl moiety through amide bonds have been synthesized, indicating the versatility of this compound as a synthetic precursor .
Research Gaps and Opportunities
Current literature reveals significant gaps in our understanding of 5-oxoazelaic acid, particularly regarding:
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Comprehensive biological activity profiling
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Structure-activity relationships compared to azelaic acid
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Environmental fate and significance
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Optimized synthetic methodologies
These gaps present opportunities for future research to expand our knowledge of this compound's properties and potential applications .
Comparison with Related Compounds
5-Oxoazelaic acid belongs to the family of functionalized dicarboxylic acids. Comparing its properties and activities with related compounds provides valuable insights into structure-activity relationships.
Table 7.1: Comparison of 5-Oxoazelaic Acid with Related Dicarboxylic Acids
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Notable Properties/Applications |
---|---|---|---|---|
5-Oxoazelaic Acid | C9H14O5 | 202.21 | Nine-carbon chain with ketone at C-5 | Synthetic precursor; potential biological activity |
Azelaic Acid | C9H16O4 | 188.22 | Nine-carbon dicarboxylic acid | Anti-atherosclerotic; dermatological agent; present in marine aerosols |
Sebacic Acid | C10H18O4 | 202.25 | Ten-carbon dicarboxylic acid | Used as internal standard in LC-MS/MS analysis of dicarboxylic acids |
Oxalic Acid | C2H2O4 | 90.03 | Shortest dicarboxylic acid | Abundant in marine aerosols; strong acidity |
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